Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO3 and its molecular weight is 237.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride has been utilized in asymmetric synthesis processes. For example, an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using a key intermediate that involved a hydrolytic kinetic resolution method with Jacobsen catalyst (Narsaiah & Kumar, 2011).
Spectroscopic and Diffractometric Study
The compound has been characterized in studies focusing on polymorphism in related pharmaceutical compounds using spectroscopic and diffractometric techniques. Such studies help in understanding the challenges for analytical and physical characterization of these compounds (Vogt et al., 2013).
Microwave Reactions
Microwave reactions involving compounds like this compound have been studied, demonstrating new applications in the preparation of oxazolines and thiazolines under mild conditions and short reaction times (Katritzky et al., 2004).
Fluorescence Derivatisation
Research has explored the use of derivatives of this compound in fluorescence derivatisation of amino acids, leading to the development of fluorescent derivatives with strong emission, useful in biological assays (Frade et al., 2007).
Biocatalysis
Biocatalysis studies have been conducted using strains like Methylobacterium Y1-6 to catalyze reactions with substrates containing 3-amino-3-phenyl-propanoate ester, revealing potential applications in the preparation of enantiopure compounds for pharmaceutical purposes (Li et al., 2013).
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(7-11)6-8-2-4-14-5-3-8;/h8-9H,2-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDQXAITRXRSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308650-34-1 | |
Record name | methyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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